![molecular formula C19H18F3NO B2665947 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 512795-92-5](/img/structure/B2665947.png)
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as SR141716A, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, focusing on six unique applications:
Anti-inflammatory Agents
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has shown potential as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases .
Neuroprotective Agents
Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in these conditions.
Analgesic Agents
The compound’s structure suggests it could be developed as an analgesic, providing pain relief by interacting with pain pathways in the central nervous system. This application is particularly relevant for chronic pain management, where new, effective analgesics are in high demand .
Anticancer Agents
Preliminary studies suggest that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide may exhibit anticancer properties. It could potentially inhibit the growth of cancer cells by interfering with specific cellular pathways involved in cell proliferation and survival . This makes it a promising candidate for further research in cancer therapy.
Antiviral Agents
The compound’s unique chemical structure allows it to interact with viral proteins, potentially inhibiting viral replication. This application is particularly significant in the development of new antiviral drugs, especially in the face of emerging viral threats .
Antifungal Agents
There is potential for this compound to be developed as an antifungal agent. Its ability to disrupt fungal cell membranes or interfere with fungal metabolism could make it effective against a range of fungal infections .
Antibacterial Agents
Research also suggests that 1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide could serve as an antibacterial agent. It may inhibit bacterial growth by targeting specific bacterial enzymes or disrupting bacterial cell walls . This application is crucial in the development of new antibiotics, particularly given the rise of antibiotic-resistant bacteria.
Pharmacological Probes
Finally, this compound can be used as a pharmacological probe in research to study various biological processes. Its interactions with different biological targets can help elucidate the mechanisms of diseases and the effects of potential therapeutic agents .
Mecanismo De Acción
While the exact mechanism of action for “1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide” is not available, related compounds such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs have been found to inhibit NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases .
Propiedades
IUPAC Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-9-6-10-16(13-15)23-17(24)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRBFJDWCHVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

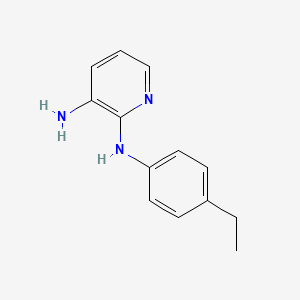
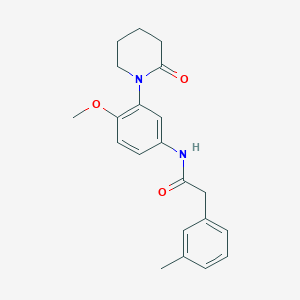
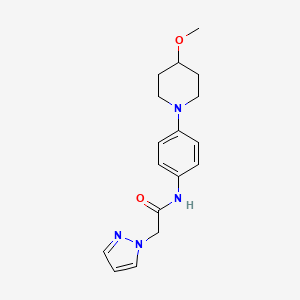
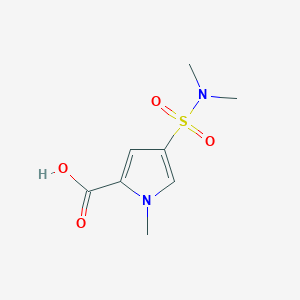
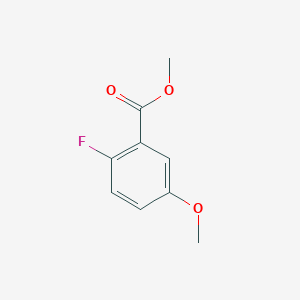
![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)
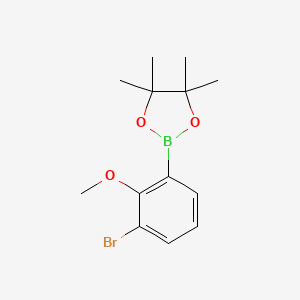
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)
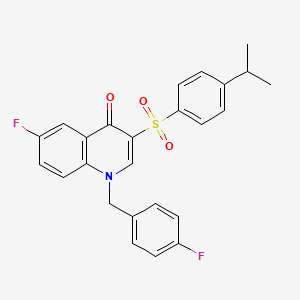
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)
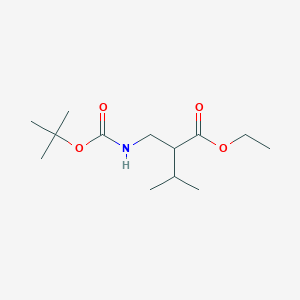
![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)